molecular formula C8H7BrO2 B133987 2-Bromo-3'-hydroxyacetophenone CAS No. 2491-37-4

2-Bromo-3'-hydroxyacetophenone

Cat. No. B133987
CAS RN: 2491-37-4
M. Wt: 215.04 g/mol
InChI Key: IEPSGFQQGKPTPM-UHFFFAOYSA-N
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Description

2-Bromo-3'-hydroxyacetophenone is a chemical compound that is part of a broader class of organic molecules known as acetophenones. These compounds are characterized by an acetyl group (a methyl group bonded to a carbonyl) attached to a phenyl ring. The specific structure of 2-bromo-3'-hydroxyacetophenone includes a bromine atom and a hydroxyl group, which confer unique reactivity and physical properties to the molecule.

Synthesis Analysis

The synthesis of compounds related to 2-bromo-3'-hydroxyacetophenone often involves palladium-catalyzed reactions. For instance, unsymmetrically substituted benzils, which are structurally related to acetophenones, can be synthesized through a palladium-catalyzed α-arylation-oxidation of 2-hydroxyacetophenones with aryl bromides . Similarly, the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles from 5'-bromo-2'-hydroxyacetophenone also utilizes palladium-catalyzed cyclization, demonstrating the versatility of palladium catalysis in constructing complex molecules from simple acetophenone derivatives .

Molecular Structure Analysis

The molecular structure of acetophenone derivatives can be optimized using computational methods such as DFT (Density Functional Theory). For example, the stable geometry of 2-hydroxy-4-methoxyacetophenone, a compound similar to 2-bromo-3'-hydroxyacetophenone, has been optimized using DFT/B3LYP method with advanced basis sets. The study of such compounds includes analyzing the effects of substituents on the benzene ring and determining structural parameters, thermodynamic properties, and vibrational frequencies .

Chemical Reactions Analysis

Acetophenone derivatives participate in various chemical reactions. For instance, alpha-bromo-4-amino-3-nitroacetophenone, a related compound, has been used as a reagent for protein modification, specifically targeting the methionine-290 residue of porcine pepsin. This modification leads to a decrease in enzyme activity, demonstrating the potential of bromoacetophenones in biochemistry . Additionally, halogenated acetophenone derivatives like 2-amino-5-bromo-3-iodoacetophenone have been used as synthons for the synthesis of nitrogen-containing heterocyclic compounds through palladium-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetophenone derivatives are influenced by their substituents. For example, the synthesis of 8-bromoflavone from 3'-bromo-2'-hydroxyacetophenone involves optimized Fries rearrangement, and the product's reactivity in Buchwald–Hartwig reactions with amines is a testament to its versatile chemical properties . The physical constants such as density, refractive index, boiling point, and melting point of 2-bromo-2',4'-dichloroacetophenone, another related compound, have been measured, providing insight into the influence of halogen substituents on the physical characteristics of these molecules .

Scientific Research Applications

Alkylation and Derivatization

2-Bromo-3'-hydroxyacetophenone serves as a key intermediate in various synthetic processes. For instance, it has been used in the alkylation of 2′-hydroxyacetophenone with alcohols, leading to the production of C-alkylated products under microwave irradiation. These products are then further reacted to produce 2-amino-3-benzyl 1,4-naphthoquinone derivatives (Hunter et al., 2017). Additionally, it has been employed in the synthesis of α-Bromo-4-hydroxyacetophenone via α-bromization (Han Qing-rong & Tang Rong-ping, 2006).

Chromatography and Spectrophotometry

In chromatography, 2-Bromo-3'-hydroxyacetophenone is used as a derivatizing agent for carboxylic acids, enhancing their detection through spectrophotometry in high-performance liquid chromatography (Ingalls et al., 1984).

Suzuki Coupling Reactions

This compound is also significant in Suzuki coupling reactions. A study explored the use of the Suzuki coupling reaction in synthesizing 4′-alkyl-2′-hydroxyacetophenones, with 4′-bromo-2′-hydroxyacetophenone as a starting material. These 4′-alkyl-2′-hydroxyacetophenones are critical intermediates for further synthesis of lipoflavonoids, which potentially have superior biological effects due to increased bioavailability (Pouget et al., 2013).

Oxygenation and Metal Complexes

In the field of organic chemistry, 2-Bromo-3'-hydroxyacetophenone is utilized in oxygenation reactions. For example, substituted 2′-hydroxyacetophenone 4-bromophenylhydrazones are readily oxygenated in the presence of cobalt(II) Schiff base complex, forming 2-(4-bromophenylazo)-1,3-benzodioxoles (Nishinaga et al., 1984). Furthermore, it has been used in the study of nickel(II)-triphenylphosphine complexes of 2-hydroxyacetophenone thiosemicarbazones, offering insights into their molecular structures and electronic properties (Kılıç-Cıkla et al., 2017).

Microbiological and Biochemical Studies

In microbiology, the transformation of p-Brom-2-hydroxyacetophenone by baker's yeast to optically active epoxy ether illustrates its role in enzymatic processes and stereoselective syntheses (Koppenhoefer et al., 1983). From a biochemical perspective, bromoacetophenone (2-bromo-1-phenylethanone) has been used as an affinity reagent for human aldehyde dehydrogenase, highlighting its utility in protein research (Abriola et al., 1987).

Safety And Hazards

2-Bromo-3’-hydroxyacetophenone is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2-bromo-1-(3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPSGFQQGKPTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426038
Record name 2-Bromo-3'-hydroxyacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3'-hydroxyacetophenone

CAS RN

2491-37-4
Record name 2-Bromo-1-(3-hydroxyphenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3'-hydroxyacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3'-hydroxyacetophenone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-bromo-1-(3-methoxy-phenyl)-ethanone (Aldrich, 3.44 g, 15 mmol) in methylene chloride (20 mL) at −10° C., boron tribromide (Aldrich, 16.5 mmol, 1M solution in CH2Cl2, 16.5 mL) was added slowly and the mixture was stirred for 1.5 hours. The reaction was quenched with ice water and the organic layer was separated. The aqueous layer was extracted with EtOAc and the extracts were combined and dried with sodium sulfate. Removal of solvent gave a greenish solid which was purified by chromatography (EtOAc/Hexane, 25%) gave an off-white solid. 770 mg, 24%. The compound was used directly for the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Aldeborgh, K George, M Howe, H Lowman… - Journal of Chemical …, 2014 - Springer
… 6) from 100 % ethanol, and 2-bromo-3′-hydroxyacetophenone (3) was best used as received… The hydrogen atoms on oxygen in 2-bromo-3′-hydroxyacetophenone (3) and 4-bromo-1-…
Number of citations: 6 link.springer.com
G Bononi, V Citi, M Lapillo, A Martelli, G Poli… - Molecules, 2022 - mdpi.com
… Then, intermediates 14 and 15 were reacted with 2-bromo-4′-hydroxyacetophenone to give the final thiazoles 8 and 9, or with 2-bromo-3′-hydroxyacetophenone, thus obtaining …
Number of citations: 7 www.mdpi.com
A Herschhorn, L Lerman, M Weitman… - Journal of medicinal …, 2007 - ACS Publications
… The phosphorylated analogue 5h was obtained from 2-bromo-3‘-hydroxyacetophenone (1) in a two-step synthesis involving phosphorylation and replacement of bromide by potassium …
Number of citations: 47 pubs.acs.org
Ž Zajec, J Dernovšek, M Gobec, T Tomašič - Biomolecules, 2022 - mdpi.com
Hsp90 is a promising target for the development of novel agents for cancer treatment. The N-terminal Hsp90 inhibitors have several therapeutic limitations, the most important of which is …
Number of citations: 3 www.mdpi.com

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